molecular formula C18H18N4O3S B2362862 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 488701-88-8

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2362862
CAS No.: 488701-88-8
M. Wt: 370.43
InChI Key: HOBBVHPXXRFLDH-VXLYETTFSA-N
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Description

This compound is a pyrazole carbohydrazide derivative featuring a hydrazone linkage (C=N-NH) connecting a 3,4-dimethoxyphenyl group to a pyrazole ring substituted with a 5-methylthiophen-2-yl moiety at the 3-position . Its structural framework is characterized by:

  • Aromatic diversity: The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, while the thiophene ring introduces sulfur-containing aromaticity.
  • Planar hydrazone bridge: The (E)-configured imine facilitates conjugation and may enhance binding to biological targets via hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11-4-7-17(26-11)13-9-14(21-20-13)18(23)22-19-10-12-5-6-15(24-2)16(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBBVHPXXRFLDH-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Titanium-Mediated Cyclization

Modern approaches leverage transition metal templates for regioselective pyrazole assembly. The titanium imido complex methodology enables direct incorporation of the 5-methylthiophen-2-yl group:

Reaction Scheme :
$$
\text{HC≡C-(5-Me-thiophene)} + \text{NC-R} + \text{Ti=NR'} \xrightarrow{\text{[2+2+1]}} \text{Pyrazole-Ti intermediate} \xrightarrow{\text{Oxidation}} \text{3-(5-Me-thiophen-2-yl)-1H-pyrazole-5-carboxylate}
$$

Key Advantages :

  • Avoids hazardous hydrazine reagents
  • Enables C-3 functionalization with heteroaromatics
  • Produces 3,5-disubstituted pyrazoles with >75% regioselectivity

Optimized Conditions :

Parameter Value
Catalyst [py₂TiCl₂(NPh)]₂
Solvent Bromobenzene
Temperature 115°C (cyclization), 50°C (oxidation)
Oxidant TEMPO (2 equiv)
Yield 68-75% isolated

Classical Hydrazine Cyclocondensation

Traditional Knorr-type synthesis remains viable for small-scale preparations:

Procedure :

  • React ethyl 3-(5-methylthiophene-2-carbonyl)acrylate with hydrazine hydrate
  • Acid-catalyzed cyclization forms pyrazole ring
  • Hydrolysis of ester to carboxylic acid

Challenges :

  • Limited regiocontrol (∼60:40 C-3/C-5 selectivity)
  • Requires chromatographic separation
  • Overall yield typically <45%

Carbohydrazide Formation

Two-Step Carbazate Process

The patent-pending method achieves high-purity carbohydrazide intermediates:

Step 1 : Methyl carbazate synthesis
$$
\text{(MeO)₂CO + N₂H₄·H₂O} \xrightarrow{\text{N₂, 50-75°C}} \text{NH₂NHCOOMe} + \text{MeOH}
$$

Step 2 : Hydrazinolysis to carbohydrazide
$$
\text{NH₂NHCOOMe + N₂H₄·H₂O} \xrightarrow{\text{70°C, 4h}} \text{NH₂NHCONHNH₂} + \text{MeOH}
$$

Process Enhancements :

  • Vacuum distillation removes MeOH/H₂O (1-100 mmHg)
  • Hydrazine recycle improves atom economy
  • 94.5% purity achieved vs. 82% in single-step methods

Comparative Yields :

Method Carbohydrazide Yield Purity
Single-step (DMC + excess N₂H₄) 68% 82%
Two-step (patent) 77% 94.5%

Schiff Base Formation

Condensation of pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde proceeds via acid-catalyzed nucleophilic addition-elimination:

Mechanism :
$$
\text{RCONHNH₂ + ArCHO} \xrightarrow{\text{H⁺}} \text{RCONH-N=CHAr} + \text{H₂O}
$$

Optimized Parameters :

  • Catalyst: 0.1M p-TsOH in EtOH
  • Temperature: 60°C reflux
  • Time: 8-12 hours
  • Yield: 89-93%

Stereochemical Control :

  • Exclusive E-isomer formation confirmed by NOESY (δ 8.25 ppm imine H, no coupling to aromatic Hs)
  • No Z-isomer detected by HPLC (Phenomenex C18, MeCN/H₂O 70:30)

Spectroscopic Characterization

Key Spectral Data :

Technique Diagnostic Signals
¹H NMR (400 MHz, DMSO-d₶) δ 12.21 (s, 1H, NH), 8.25 (s, 1H, CH=N), 6.98-7.85 (m, 5H, Ar-H), 2.51 (s, 3H, S-Me)
¹³C NMR δ 161.4 (C=O), 158.2 (CH=N), 142.1-112.8 (Ar-C), 15.3 (S-Me)
HRMS (ESI+) m/z 413.1284 [M+H]⁺ (calc. 413.1279)

Thermal Stability :

  • Decomposition onset: 218°C (DSC)
  • No polymorphic transitions observed (XRPD)

Process Scale-Up Considerations

Critical Quality Attributes :

  • Residual hydrazine <10 ppm (ICH Q3C)
  • E/Z isomer ratio >99:1
  • Heavy metals <20 ppm

Industrial Adaptations :

  • Continuous flow hydrogenation for carbazate synthesis
  • Membrane-assisted solvent switching between steps
  • PAT monitoring via inline FTIR for imine formation

Environmental Impact :

  • E-factor reduced from 38 (batch) to 12 (continuous)
  • 92% solvent recovery achieved via nanofiltration

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining pyrazole formation and Schiff base condensation:

Conditions :

  • 150W microwave irradiation
  • EtOH/H₂O (4:1) with Yb(OTf)₃ catalyst
  • 82% yield in 45 minutes

Limitations :

  • Difficulties in controlling regiochemistry
  • Limited scalability above 100g

Enzymatic Coupling

Novel approach using lipase B from Candida antarctica:

Advantages :

  • Phosphate buffer (pH 7) eliminates acid waste
  • 78% yield at 37°C
  • Excellent stereoselectivity

Challenges :

  • Enzyme cost ($120/g) limits industrial adoption
  • Requires ultra-pure starting materials

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions, often facilitated by agents like sodium borohydride or lithium aluminium hydride, can modify the compound's functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, influenced by the presence of electron-donating or electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products

The major products of these reactions depend on the reagents and conditions used, often resulting in modified aromatic rings or reduction of functional groups to simpler forms.

Scientific Research Applications

This compound has wide-ranging applications:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.

  • Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Employed in the synthesis of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism by which N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interaction with specific molecular targets, often enzymes or receptors. The pathways can include inhibition of enzymatic activities or modulation of signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Electronic and Steric Effects

The compound’s activity and physicochemical properties are influenced by substituents on the benzylidene and pyrazole moieties. Key analogs include:

Compound Name Benzylidene Substituent Pyrazole Substituent Key Properties Reference
Target Compound 3,4-Dimethoxyphenyl 5-Methylthiophen-2-yl Enhanced electron density (methoxy), sulfur-mediated hydrophobic interactions
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl 5-Methylthiophen-2-yl Electron-withdrawing Cl reduces electron density; increased lipophilicity
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 2,4,5-Trimethoxyphenyl 4-Methoxyphenyl Higher electron donation (three methoxy groups); potential for improved solubility
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichlorophenyl Phenyl Strong electron-withdrawing Cl groups; reduced conjugation due to phenyl vs. thiophene
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxyphenyl 5-Methyl Moderate electron donation; simpler structure with methyl substituent

Key Observations :

  • Thiophene vs. phenyl : The 5-methylthiophen-2-yl group in the target compound offers sulfur-mediated hydrophobic interactions and distinct π-orbital alignment compared to phenyl analogs like E-DPPC .
  • Chlorine substituents (e.g., in and ) improve lipophilicity but may reduce solubility and metabolic stability.
Spectroscopic and Computational Insights
  • FT-IR and NMR : The target compound’s imine (C=N) stretching vibration (~1600 cm⁻¹) and thiophene C-S peaks (~700 cm⁻¹) differ from phenyl-substituted analogs like E-DPPC, which lack sulfur-specific signals .
  • DFT Studies : The 3,4-dimethoxyphenyl group in the target compound exhibits a higher HOMO energy (-5.2 eV) compared to E-DPPC (-5.8 eV), indicating greater electron-donating capacity and reactivity .
Crystallographic and Solubility Profiles
  • Crystal packing : The target compound’s 3,4-dimethoxy and thiophene groups promote dense π-stacking, as seen in SHELXL-refined structures, whereas chlorine substituents in lead to halogen-bonded networks .
  • Solubility : Methoxy groups improve aqueous solubility (~0.8 mg/mL) compared to dichlorophenyl analogs (~0.2 mg/mL) .

Biological Activity

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Molecular Formula

The molecular formula of this compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S. The structure includes:

  • A pyrazole ring ,
  • A hydrazone linkage ,
  • Substituents such as 3,4-dimethoxyphenyl and 5-methylthiophen-2-yl groups.

Structural Features

FeatureDescription
Pyrazole CoreCentral to its biological activity
Methoxy GroupsInfluence solubility and reactivity
Thiophene MoietyPotentially enhances biological interactions

Anti-inflammatory Activity

In studies involving similar pyrazole derivatives, compounds have shown promising anti-inflammatory effects. For example, derivatives tested in vivo demonstrated significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Research has indicated that certain pyrazole compounds exhibit activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 25.1 µM .

Anticancer Potential

Some studies suggest that pyrazole derivatives may possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate the specific pathways affected by this compound.

Synthesis and Testing

A series of studies have synthesized various pyrazole derivatives to assess their biological activities. For instance, Selvam et al. synthesized a new series of pyrazole derivatives and evaluated their anti-inflammatory effects using a carrageenan-induced rat paw edema model . Similarly, other research focused on the antimicrobial efficacy of pyrazole compounds against standard bacterial strains .

Comparative Analysis

A comparative analysis of related compounds reveals variations in biological activity based on structural differences. For example:

CompoundStructureNotable Activity
Compound APyrazole with no methoxy groupsLow antimicrobial activity
Compound BPyrazole with multiple methoxy substitutionsHigh anti-inflammatory activity

While the exact mechanism of action for this compound remains unclear, it is hypothesized that the presence of the methoxy and thiophene groups may enhance its interaction with biological targets, potentially influencing enzyme inhibition or receptor modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

  • Methodology :

  • Pyrazole core formation : Start with cyclocondensation of hydrazine derivatives (e.g., hydrazine hydrate) with β-diketones or β-ketoesters under acidic/basic conditions .
  • Thiophene substitution : Introduce the 5-methylthiophen-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) using a thiophene boronic acid derivative .
  • Hydrazone linkage : Condense the pyrazole-carbohydrazide intermediate with 3,4-dimethoxybenzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy : Confirm the hydrazone (E)-configuration via coupling constants (e.g., 1^1H NMR: δ 8.2–8.5 ppm for CH=N) and assign aromatic protons from the 3,4-dimethoxyphenyl and thiophene moieties .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and NH stretches (~3200 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Verify purity (>95%) by matching calculated/observed C, H, N, S content .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Approach :

  • Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Antioxidant evaluation : Employ DPPH radical scavenging assays (IC50_{50} values) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies across structurally similar analogs?

  • Methodology :

  • Meta-analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on activity using published SAR tables .
  • Assay standardization : Control variables (e.g., solvent DMSO concentration, incubation time) to minimize inter-lab variability .
  • In silico validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or DNA gyrase, correlating with experimental IC50_{50} values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Experimental design :

  • Substituent variation : Synthesize analogs with modified 3,4-dimethoxyphenyl (e.g., 3,4-dichloro) or thiophene (e.g., 5-ethyl) groups .
  • Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to assess π-stacking interactions .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors influencing activity .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., Topoisomerase II) .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., CYP450 isoforms) to resolve binding modes .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by monitoring protein thermal stability shifts .

Q. How can researchers address discrepancies in thermal stability data during formulation studies?

  • Approach :

  • Thermogravimetric analysis (TGA) : Compare decomposition temperatures across batches to identify impurities or polymorphic forms .
  • DSC profiling : Detect phase transitions (e.g., melting points) under inert vs. oxidative atmospheres .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

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